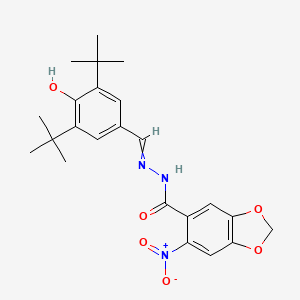
SID-530
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.
Scientific Research Applications
Characterization of Cloud Particle and Aerosol Morphologies
The Small Ice Detector (SID-2) has been utilized to characterize cloud particle and aerosol morphologies in various atmospheric conditions. This includes the study of stratocumulus, altocumulus lenticularis, cirrus, and mixed-phase cumulus clouds. SID-2, a laser scattering device, provides valuable data on cloud particle concentration, size, and shape, especially for particles smaller than the resolutions of typical ice crystal imaging probes. This data is crucial in understanding atmospheric phenomena and has wide-ranging applications in climate research and meteorology (Cotton et al., 2010).
Detection of Early Ice Formation in Clouds
In studies of ice formation in maritime cumulus clouds, the Small Ice Detector-2 HIAPER (SID-2H) has been effective in detecting small ice particles. It's been compared with other probes to validate its performance. The ability of SID-2H to discriminate between different particle shapes and correctly identify water drops in water-dominated clouds is a significant advancement in atmospheric research, particularly in understanding the early stages of ice formation in tropical maritime cumulus clouds (Johnson et al., 2014).
Stable-Isotope Dilution LC–MS for Biomarker Analysis
Stable-isotope dilution (SID) methodology, combined with LC–MS/MS, has become a fundamental technique in biomarker analysis. This approach offers the highest analytical specificity for quantitative determinations of small-molecule and protein biomarkers, playing a critical role in disease identification and exposure biomarker discovery and validation (Ciccimaro & Blair, 2010).
Mass Spectrometry and Protein Quaternary Structure Characterization
Surface-induced dissociation (SID) is a method employed in tandem mass spectrometry for the structural characterization of protein complexes. This technique has seen significant applications in the study of native protein complexes and other protein-ligand interactions, providing insights into the interactions within protein complexes (Stiving et al., 2018).
Data Management Architecture for Scientific Applications
The development of a composable data management architecture, utilizing the Scientific Interface Definition Language (SIDL), facilitates the construction of customized data management systems for various scientific applications. This approach, which has been applied in areas like X-ray crystallography and comparative genomics, is pivotal in managing the growing volumes of data in scientific research (Ma & Bramley, 2005).
properties
Molecular Formula |
C20H28N4O6 |
|---|---|
Appearance |
Solid powder |
synonyms |
SID530; SID 530; SID530.; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





